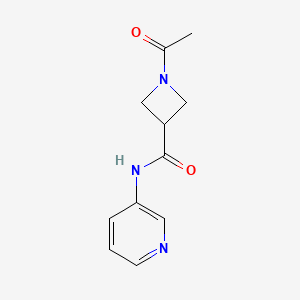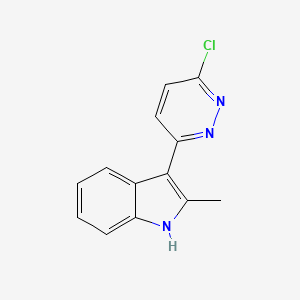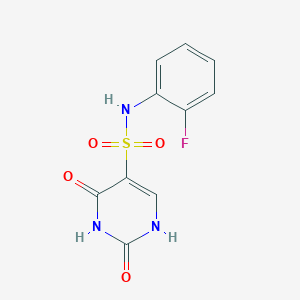![molecular formula C26H31N5O2 B2934176 N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351772-04-7](/img/structure/B2934176.png)
N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H31N5O2 and its molecular weight is 445.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Application Potential
The compound , due to its complex structure that includes a piperidine moiety, an oxadiazole ring, and a cyclohexyl group, can be considered for various research applications, particularly in medicinal chemistry and drug development. The presence of these functional groups suggests that the compound could interact with biological targets through multiple non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Heterocyclic Chemistry and Drug Design : Heterocyclic compounds, such as those containing the oxadiazole ring, are pivotal in medicinal chemistry due to their diverse biological activities. For instance, oxadiazoles have been explored for their potential in treating diseases like cancer, tuberculosis, and bacterial infections due to their ability to interact with enzymes and receptors through their aromatic and heteroaromatic systems. Analogous compounds, like the pyrazole derivatives discussed by Lan et al. (1999), have shown cannabinoid receptor antagonistic activity, which indicates the potential of our compound in the modulation of cannabinoid receptors (Lan et al., 1999).
Anticonvulsant Properties : Compounds with structures similar to N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide have been evaluated for their anticonvulsant activities. For example, the crystal structures of certain anticonvulsant enaminones reveal the importance of the cyclohexene and aromatic ring conformations for their biological activity. This suggests the potential use of our compound in the development of new anticonvulsant drugs (Kubicki et al., 2000).
Antibacterial and Antituberculosis Research : The synthesis and biological evaluation of thiazole-aminopiperidine hybrid analogues demonstrate the potential of structurally similar compounds in inhibiting Mycobacterium tuberculosis. These findings suggest the possibility of exploring this compound for its antimicrobial and antituberculosis activities (Jeankumar et al., 2013).
CNS Receptor Modulation : The development of fluorine-18-labeled 5-HT1A antagonists showcases the importance of structural features in the interaction with central nervous system (CNS) receptors. The detailed structural and functional analysis of such compounds offers insights into the potential applications of this compound in CNS receptor modulation and imaging studies (Lang et al., 1999).
Propriétés
IUPAC Name |
N-cyclohexyl-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-18-9-11-19(12-10-18)23-29-26(33-30-23)22-8-5-15-27-24(22)31-16-13-20(14-17-31)25(32)28-21-6-3-2-4-7-21/h5,8-12,15,20-21H,2-4,6-7,13-14,16-17H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLSZYKMLKKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-dibenzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934095.png)
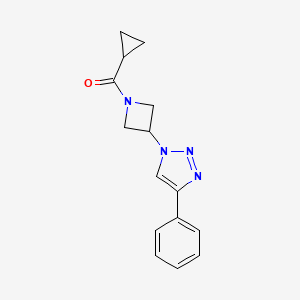
![4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2934097.png)
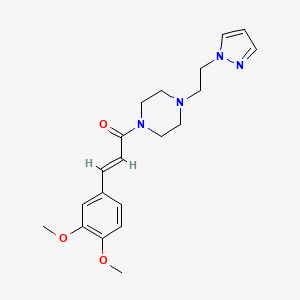
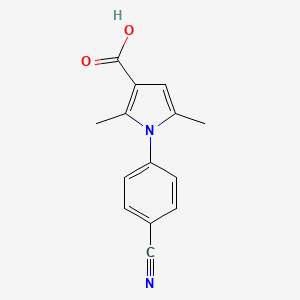
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2934101.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2934103.png)
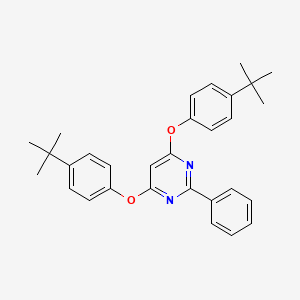
![4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B2934111.png)
